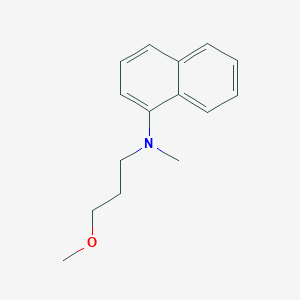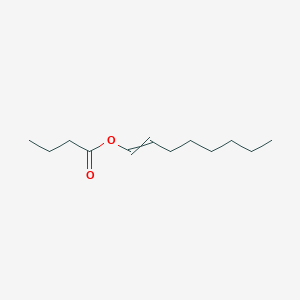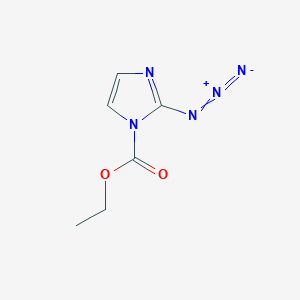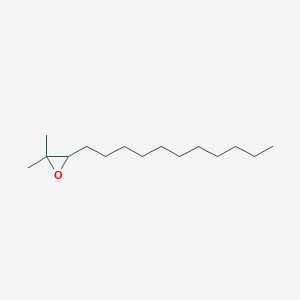![molecular formula C10H16O3 B14515792 8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one CAS No. 63524-96-9](/img/structure/B14515792.png)
8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[25]octan-4-one is a chemical compound with the molecular formula C10H16O3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one can be achieved through several methods. One common approach involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with a suitable hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism by which 8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one exerts its effects involves interactions with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the spiro structure allows for unique interactions with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one: This compound is similar in structure but lacks the hydroxyl group.
Pulegone Oxide: Another spiro compound with similar structural features but different functional groups.
Uniqueness
8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and potential therapeutic agents.
Properties
CAS No. |
63524-96-9 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
8-hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one |
InChI |
InChI=1S/C10H16O3/c1-6-4-7(11)10(8(12)5-6)9(2,3)13-10/h6-7,11H,4-5H2,1-3H3 |
InChI Key |
AKLPRXPJUDFBRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2(C(=O)C1)C(O2)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)

